molecular formula C16H17ClN2O2 B2407075 2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide CAS No. 2411275-89-1

2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide

Cat. No.: B2407075
CAS No.: 2411275-89-1
M. Wt: 304.77
InChI Key: GTBFSEMRTLVFLF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .


Synthesis Analysis

N-(Pyridin-2-yl)amides and similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of similar compounds involves a pyridine ring, which is a basic heterocyclic organic compound. The pyridine ring is often used as a base for several kinds of drugs due to its ability to engage in hydrogen bonding .


Chemical Reactions Analysis

In the synthesis of similar compounds, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Mechanism of Action

While the mechanism of action for this specific compound is not known, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Future Directions

The development of new and effective anti-TB drugs is an urgent need. Compounds similar to the one you’re interested in have shown promising results in their anti-tubercular activity , suggesting potential future directions in this area.

Properties

IUPAC Name

2-chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-12(19-16(20)10-17)13-5-4-7-15(9-13)21-11-14-6-2-3-8-18-14/h2-9,12H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBFSEMRTLVFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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